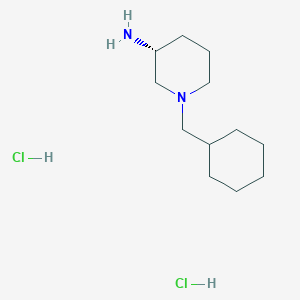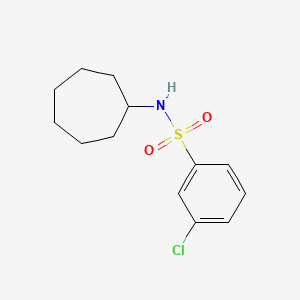
6-((4-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, which are structurally related to the compound , involves the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides. This process can yield a mixture of S-alkylated derivatives and cyclization products, depending on the reaction conditions. For instance, using DMF/K2CO3 as the medium results in a mixture, while methanol in the presence of sodium methoxide leads to individual S-alkylated derivatives. These compounds have been tested for anticonvulsant activity, showing a structure-activity relationship .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, has been characterized using spectral methods and X-ray single crystal diffraction. Density functional theory (DFT) with a 6-311G(d,p) basis set has been employed to calculate the ground state molecular geometry. The theoretical calculations, including time-dependent DFT (TD-DFT) for electronic absorption spectra, have shown good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine-2,4-dione derivatives can be quite diverse. For example, cyclization reactions can occur under basic conditions, leading to the formation of triazole-containing compounds. These compounds can further react with electrophiles, such as iodomethane or acetyl chloride, to yield methylsulfanyl or acetyl derivatives. The reactivity can vary significantly depending on the substituents present on the triazole ring, as seen in the different outcomes when R = Allyl or Ph .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the introduction of a methoxyureido group at the 6-position of a thieno[2,3-d]pyrimidine-2,4-dione core can lead to a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. The presence of an intramolecular hydrogen bond in such a compound can shield hydrogen bonding moieties from the solvent, potentially increasing membrane permeability and improving oral absorption .
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Research involving the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has shown potential anti-inflammatory and analgesic properties. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition capabilities, with several exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Another study focused on the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one phenacyl bromides, leading to the synthesis of derivatives that showed anticonvulsant activity in rat models. This research highlighted the potential of such compounds in the development of anticonvulsant medications (Severina et al., 2019).
Synthesis and Reactions
The synthesis and reaction of 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with various alkyl carbamates, leading to the formation of new β-tricarbonyl compounds, demonstrate the versatility and potential applications of these chemicals in creating diverse heterocyclic compounds (Saçmacı et al., 2008).
Antimicrobial Activity
Research on the synthesis of chromone-pyrimidine coupled derivatives and their evaluation for antimicrobial properties showed promising results. Some derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Tiwari et al., 2018).
Propriétés
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-32-17-7-3-14(4-8-17)19(29)13-34-23-27-26-20(11-15-12-21(30)25-22(31)24-15)28(23)16-5-9-18(33-2)10-6-16/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUJYILCDCROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
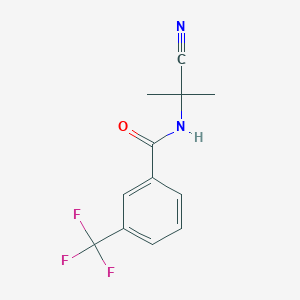
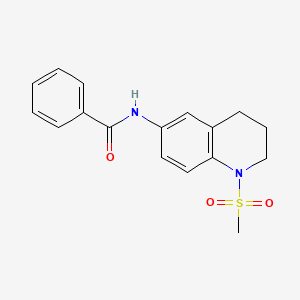
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
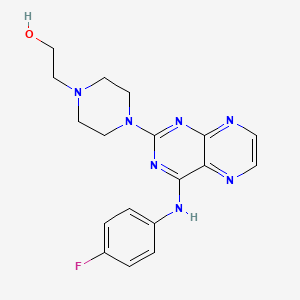
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
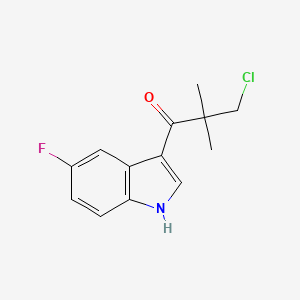
![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

